molecular formula C13H13ClF3NO B7932729 2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

Cat. No.: B7932729
M. Wt: 291.69 g/mol
InChI Key: OOBBADKQJSAIKN-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is an organic compound that features a chloroacetamide core with cyclopropyl and trifluoromethyl-benzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide typically involves the following steps:

    Formation of the Chloroacetamide Core: This can be achieved by reacting chloroacetyl chloride with an amine under basic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropylamine can be used to introduce the cyclopropyl group via nucleophilic substitution.

    Attachment of the Trifluoromethyl-Benzyl Group: This step involves the reaction of the intermediate with 3-trifluoromethyl-benzyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-phenyl)-acetamide
  • 2-Chloro-N-cyclopropyl-N-(4-trifluoromethyl-benzyl)-acetamide

Uniqueness

The unique combination of the cyclopropyl and trifluoromethyl-benzyl groups in 2-Chloro-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide may confer distinct physicochemical properties, such as increased lipophilicity or enhanced metabolic stability, compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-7-12(19)18(11-4-5-11)8-9-2-1-3-10(6-9)13(15,16)17/h1-3,6,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBBADKQJSAIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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